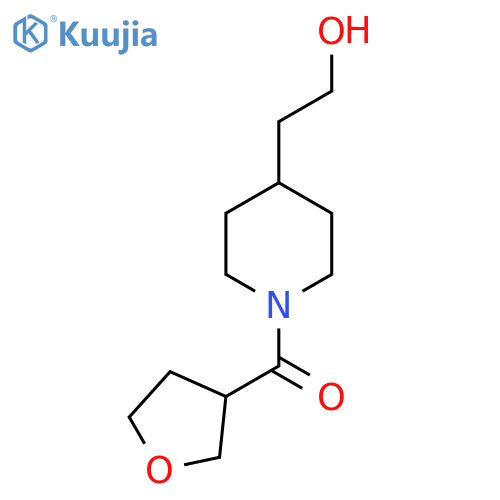Cas no 1995691-32-1 ((4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone)

(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone 化学的及び物理的性質
名前と識別子
-
- F1907-4151
- AKOS026708648
- starbld0013341
- (4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- 1995691-32-1
- [4-(2-hydroxyethyl)piperidin-1-yl]-(oxolan-3-yl)methanone
- (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
-
- インチ: 1S/C12H21NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h10-11,14H,1-9H2
- InChIKey: MHVPTONDFMWRNC-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C(N1CCC(CCO)CC1)=O
計算された属性
- 精确分子量: 227.15214353g/mol
- 同位素质量: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 0.1
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-4151-1g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4151-0.5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4151-10g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| TRC | H239466-500mg |
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Life Chemicals | F1907-4151-0.25g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-4151-5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4151-2.5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| TRC | H239466-100mg |
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H239466-1g |
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
1995691-32-1 | 1g |
$ 570.00 | 2022-06-04 |
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
(4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanoneに関する追加情報
Compound CAS No.1995691-32-1: A Comprehensive Overview
The compound with CAS No.1995691-32-1, commonly referred to as (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a tetrahydrofuran moiety, linked through a methanone group. The presence of a hydroxethyl group on the piperidine ring adds further complexity to its structure, making it a subject of interest for researchers exploring its potential applications in drug design and synthesis.
Recent studies have highlighted the importance of (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone in the development of bioactive compounds. Its structural features, particularly the piperidine and tetrahydrofuran rings, are known to contribute to molecular flexibility and hydrogen bonding capabilities, which are crucial for interactions with biological targets. This has led to investigations into its potential as a scaffold for designing novel pharmaceutical agents.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperidine derivative. Researchers have employed various methodologies, including nucleophilic substitution and condensation reactions, to construct the core structure. The introduction of the hydroxethyl group is often achieved through alkylation or hydroxylation reactions, depending on the desired stereochemistry and regioselectivity.
One of the most promising aspects of (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is its versatility in chemical transformations. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are invaluable for studying stereochemical effects in biological systems. These derivatives have been tested in various assays to evaluate their potential as inhibitors or agonists of key enzymes or receptors.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as inflammation, neurodegenerative diseases, and cancer. Preclinical studies have demonstrated that certain derivatives exhibit potent bioactivity, suggesting that further exploration could lead to the development of novel therapeutic agents.
Moreover, the study of (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone has contributed significantly to our understanding of heterocyclic chemistry. Its complex structure serves as a model system for investigating reaction mechanisms and stereochemical outcomes in organic synthesis. This has led to improvements in synthetic strategies and increased efficiency in producing related compounds.
As research into this compound continues, there is growing interest in exploring its pharmacokinetic properties and toxicity profiles. Understanding how (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone behaves within biological systems is essential for determining its suitability as a drug candidate. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are being utilized to gather detailed insights into its behavior.
In conclusion, (4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone (CAS No.1995691-32-1) stands out as a significant molecule with wide-ranging implications in organic chemistry and pharmacology. Its unique structure, versatile synthesis methods, and potential applications make it a focal point for ongoing research efforts. As new findings emerge, this compound is expected to play an increasingly important role in advancing our understanding of molecular design and therapeutic development.
1995691-32-1 ((4-(2-Hydroxyethyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone) Related Products
- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)
- 2171237-07-1((1S)-1-1-cyclopropyl-3-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)
- 1251615-61-8(N-(2,5-difluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)




